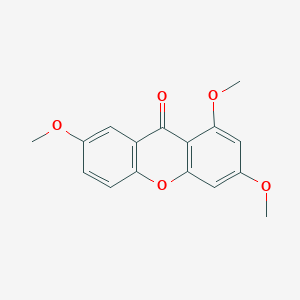

1,3,7-Trimethoxyxanthone

Description

Overview of Xanthone (B1684191) Chemical Class in Natural Products Chemistry

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a significant class of heterocyclic compounds found in nature. mdpi.com Their basic structure, 9H-xanthen-9-one, consists of two benzene (B151609) rings fused to a central γ-pyrone ring. mdpi.comnih.gov This fundamental framework allows for extensive structural diversification through the addition of various substituents, leading to a wide array of naturally occurring derivatives. nih.gov

Xanthones are classified into several categories based on their chemical modifications, including simple oxygenated xanthones, xanthone glycosides, prenylated xanthones, xanthonolignoids, and bisxanthones. The simple oxygenated xanthones are further subdivided based on the number of oxygen-containing groups they possess. nih.gov This structural variety is a key reason for the keen interest they have garnered in the field of natural products chemistry. numberanalytics.com These compounds are predominantly found as secondary metabolites in higher plants, particularly in families like Gentianaceae, Clusiaceae, and Polygalaceae, as well as in fungi and lichens. mdpi.comnih.govnih.gov

Significance of Xanthones as Secondary Metabolites

As secondary metabolites, xanthones are not directly involved in the primary growth and development of an organism but play crucial roles in its interaction with the environment. Their production is often a response to environmental stressors, and they can act as phytoalexins, protecting plants from pathogens. The diverse biological activities exhibited by xanthones underscore their importance.

Research has demonstrated that xanthones possess a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer activities. numberanalytics.combio-connect.nlfrontiersin.org For instance, certain xanthones have shown potential in combating diabetes by inhibiting α-glucosidase and in fighting malaria. The presence of functional groups like hydroxyl, methoxy (B1213986), and prenyl groups on the xanthone core significantly influences their biological effects. mdpi.com This wide range of activities has made xanthones attractive candidates for the development of new therapeutic agents. numberanalytics.com

Research Landscape of 1,3,7-Trimethoxyxanthone

Current Understanding and Gaps in Knowledge

This compound is a specific polymethoxy-substituted xanthone with the molecular formula C₁₆H₁₄O₅. Its structure features methoxy groups at positions 1, 3, and 7 of the xanthone nucleus. This substitution pattern is known to influence its biological activity, with methoxylated xanthones often displaying moderate to strong anti-inflammatory properties. nih.gov The increased lipophilicity due to methoxy groups may enhance cell membrane penetration. nih.gov

While the synthesis of this compound has been documented, often through the methylation of its corresponding trihydroxyxanthone precursor, detailed studies on its specific biological mechanisms are not as extensive as for other more common xanthones like mangostin. instras.com A significant knowledge gap exists regarding its complete pharmacological profile and the precise molecular targets through which it exerts its effects. Although it has been isolated from natural sources such as Polygalae Radix, a comprehensive understanding of its natural distribution and concentration in various species is still developing. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

The structural features of this compound, particularly its methoxylation pattern, suggest it may possess unique biological activities worthy of in-depth investigation. nih.gov The general pharmacological importance of the xanthone class provides a strong impetus for a more focused examination of less-studied derivatives like this one. numberanalytics.combio-connect.nl

A comprehensive academic investigation is warranted to fully elucidate the therapeutic potential of this compound. Such research should aim to:

Systematically evaluate its various biological activities, including but not limited to its anti-inflammatory, antioxidant, and cytotoxic effects.

Identify its specific molecular targets and signaling pathways.

Conduct detailed structure-activity relationship (SAR) studies to understand how its specific methoxy substitution pattern contributes to its biological profile.

Explore its natural occurrence more broadly to identify rich and sustainable sources.

Closing the current knowledge gaps on this compound could unveil a novel and potent bioactive compound with potential applications in medicine and other fields. nih.govsnhu.edu

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMBDZBXWPOBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190713 | |

| Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-54-1 | |

| Record name | 1,3,7-Trimethoxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRIMETHOXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2SCW976EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways Leading to 1,3,7 Trimethoxyxanthone and Its Derivatives

Core Xanthone (B1684191) Biosynthesis in Plants

The fundamental xanthone scaffold, characterized by a dibenzo-γ-pyrone framework, is constructed through a multi-step process that merges primary metabolic pathways. mdpi.comnih.gov In higher plants, the biosynthesis is a product of the mixed shikimate-acetate pathway, where the A-ring of the xanthone is derived from the acetate (B1210297) pathway and the B-ring originates from the shikimate pathway. mdpi.comscielo.br

The journey towards the xanthone core begins with the shikimate pathway, a central route in plants that connects carbohydrate metabolism to the synthesis of a vast array of aromatic compounds. mdpi.comfrontiersin.orgnih.gov This pathway utilizes precursor molecules from glycolysis, such as phosphoenolpyruvate, and the pentose (B10789219) phosphate (B84403) pathway, like erythrose 4-phosphate, to produce shikimate. nih.govfrontiersin.org From this point, the pathway can diverge into two main routes depending on the plant family. frontiersin.orgnih.govnih.gov

L-phenylalanine-dependent pathway: Observed in families like Hypericaceae (Hypericum spp.), this route proceeds through the amino acid L-phenylalanine to generate benzoic acid, a key precursor for the benzophenone (B1666685) intermediate. frontiersin.orgresearchgate.net

L-phenylalanine-independent pathway: Prevalent in families such as Gentianaceae (Centaurium erythraea), this pathway bypasses phenylalanine and directly produces intermediates like 3-hydroxybenzoic acid from shikimate. frontiersin.orgresearchgate.net

Both of these initial routes are critical for supplying the necessary aromatic precursors for the subsequent steps in xanthone biosynthesis. mdpi.comfrontiersin.org

Regardless of the initial route, both the phenylalanine-dependent and -independent pathways converge on the formation of a crucial central intermediate: 2,3′,4,6-tetrahydroxybenzophenone (2,3′,4,6-THB). mdpi.comfrontiersin.orgnih.gov The assembly of this benzophenone intermediate is a critical condensation step.

In the L-phenylalanine-dependent pathway, as seen in Hypericum androsaemum, benzoyl-CoA is condensed with three molecules of malonyl-CoA. mdpi.comnih.gov This reaction is catalyzed by the enzyme benzophenone synthase (BPS), a type III polyketide synthase, yielding 2,4,6-trihydroxybenzophenone (B1214741). mdpi.comnih.gov Subsequently, a cytochrome P450 monooxygenase, possessing benzophenone 3′-hydroxylase (B3′H) activity, hydroxylates this intermediate to form 2,3′,4,6-THB. mdpi.comnih.govresearchgate.net

In the L-phenylalanine-independent pathway, 3-hydroxybenzoic acid is thioesterified to 3-hydroxybenzoyl-CoA, which then undergoes condensation with malonyl-CoA units to form the benzophenone structure, ultimately leading to the same 2,3′,4,6-THB intermediate. frontiersin.orgresearchgate.net

The formation of the characteristic tricyclic xanthone core from the 2,3′,4,6-tetrahydroxybenzophenone intermediate is accomplished through a regioselective intramolecular oxidative phenol (B47542) coupling reaction. mdpi.comfrontiersin.orgnih.gov This cyclization is a pivotal branch point that directs the biosynthesis towards different xanthone backbones. nih.gov The cyclization to form 1,3,7-trihydroxyxanthone (1,3,7-THX) specifically occurs when the oxidative coupling takes place at the para-position relative to the 3′-hydroxyl group of the benzophenone precursor. mdpi.com This reaction has been documented in various plant species, including Hypericum androsaemum, Centaurium erythraea, and Garcinia mangostana. nih.govfrontiersin.orgresearchgate.netresearchgate.net

The critical cyclization step is catalyzed by a specific class of enzymes known as xanthone synthases, which are cytochrome P450 (CYP) oxidases. mdpi.comnih.govfrontiersin.org Research has identified specific enzymes responsible for the regioselective ring closure. The enzyme that catalyzes the formation of 1,3,7-THX is named 1,3,7-THX synthase, and has been identified as CYP81AA1. mdpi.comnih.gov In Hypericum species, a homologous enzyme, CYP81AA2 (1,3,5-THX synthase), directs the cyclization towards the formation of the isomeric 1,3,5-trihydroxyxanthone (B1664532). mdpi.comnih.govfrontiersin.org The presence and preferential expression of these enzymes determine the primary xanthone skeletons produced by a particular plant species. mdpi.com

An alternative pathway for the formation of 1,3,7-THX has been proposed, primarily based on studies in Hypericum annulatum. nih.govfrontiersin.org In this suggested route, the xanthone is not formed directly from the cyclization of 2,3′,4,6-THB. Instead, it is proposed to arise from a glucosylated precursor, 2,4,5′,6-tetrahydroxybenzophenone-2′-O-glucoside, also known as hypericophenonoside. mdpi.comnih.govfrontiersin.orgresearchgate.net This pathway posits that the glucose moiety is first removed from the precursor via hydrolysis, a process known as deglycosidation, which is then followed by the intramolecular cyclization to yield the 1,3,7-THX core. mdpi.com

Regioselective Intramolecular Oxidative Coupling to Form 1,3,7-Trihydroxyxanthone (1,3,7-THX)

Role of Xanthone Synthases (e.g., CYP81AA1)

Proposed Downstream Biosynthetic Pathways from 1,3,7-Trihydroxyxanthone

The formation of the 1,3,7-trihydroxyxanthone (1,3,7-THX) core structure is not the final step. This molecule serves as a versatile scaffold that undergoes a variety of enzymatic modifications, including methylation, hydroxylation, prenylation, and glycosylation, to produce a vast diversity of natural xanthones. mdpi.comfrontiersin.orgresearchgate.net The specific sequence of these downstream reactions leads to the synthesis of compounds such as 1,3,7-Trimethoxyxanthone.

The conversion of the hydroxyl groups of 1,3,7-THX to the methoxy (B1213986) groups found in this compound is catalyzed by O-methyltransferase (OMT) enzymes. These enzymes facilitate the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups on the xanthone ring. While the specific OMTs responsible for the exhaustive methylation of 1,3,7-THX to this compound have not been fully characterized, this enzymatic step is a well-established mechanism in the biosynthesis of methoxylated natural products.

Other proposed modifications of the 1,3,7-THX core include:

Hydroxylation: Enzymes such as xanthone 6-hydroxylase (X6H) can introduce additional hydroxyl groups, for instance, converting 1,3,7-THX to 1,3,6,7-tetrahydroxyxanthone. mdpi.com

Prenylation: Aromatic prenyltransferases can attach prenyl groups to the xanthone skeleton, leading to compounds like rubraxanthone (B1680254) and scortechinone B. mdpi.com

Glycosylation: Hydroxylated derivatives of 1,3,7-THX can be further modified by glycosyltransferases, which attach sugar moieties to the molecule. mdpi.comfrontiersin.org

The step-wise methylation of 1,3,7-THX gives rise to partially methylated intermediates, such as gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone) and isogentisin (B1672239) (1,3-dihydroxy-7-methoxyxanthone), which have been isolated from plants like Gentiana lutea. mdpi.com The complete methylation at positions 1, 3, and 7 results in the final product, this compound.

Data Tables

Key Enzymes in the Biosynthesis of the 1,3,7-Trihydroxyxanthone Core

| Enzyme Name | Abbreviation | Function | Pathway Step |

| Benzophenone Synthase | BPS | Condenses benzoyl-CoA with 3x malonyl-CoA | Formation of 2,4,6-trihydroxybenzophenone mdpi.comnih.gov |

| Benzophenone 3'-hydroxylase | B3'H | Hydroxylates 2,4,6-trihydroxybenzophenone | Formation of 2,3',4,6-tetrahydroxybenzophenone (B1214623) mdpi.com |

| 1,3,7-Trihydroxyxanthone Synthase | 1,3,7-THXS | Catalyzes regioselective cyclization of 2,3',4,6-THB | Formation of 1,3,7-Trihydroxyxanthone mdpi.comnih.gov |

| Cytochrome P450 81AA1 | CYP81AA1 | Molecular identity of 1,3,7-THXS | Formation of 1,3,7-Trihydroxyxanthone mdpi.comnih.gov |

| O-methyltransferase | OMT | Transfers methyl groups to hydroxyls | Downstream methylation of 1,3,7-THX |

| Xanthone 6-hydroxylase | X6H | Adds a hydroxyl group at the C-6 position | Downstream hydroxylation of 1,3,7-THX mdpi.com |

Methylation Reactions Leading to Methoxyxanthones (e.g., this compound)

Methylation is a crucial modification in the diversification of xanthones, leading to the formation of various methoxyxanthones. This biochemical reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the xanthone scaffold. The specific methylation pattern observed in this compound points to the involvement of O-methyltransferase (OMT) enzymes. These enzymes catalyze the precise transfer of methyl groups to the hydroxylated xanthone precursors.

The biosynthesis of this compound starts from the 1,3,7-trihydroxyxanthone (1,3,7-THX) precursor. Through a series of successive methylation steps catalyzed by specific OMTs, the hydroxyl groups at positions 1, 3, and 7 are converted to methoxy groups. While the general mechanism is understood, the specific O-methyltransferase enzymes responsible for the complete methylation of this compound have not all been fully identified and characterized. frontiersin.org Research into other complex xanthones, such as the conversion of γ-mangostin to α-mangostin in Garcinia mangostana, also highlights the role of O-methylation, though the enzymes involved remain to be definitively identified. nih.govfrontiersin.org

| Compound Name | Core Precursor | Key Modifying Reaction | Resulting Structure |

|---|---|---|---|

| This compound | 1,3,7-Trihydroxyxanthone | O-methylation | Methoxy groups at C-1, C-3, C-7 |

| Gentisin | 1,3,7-Trihydroxyxanthone | O-methylation | 1,7-dihydroxy-3-methoxyxanthone |

| Isogentisin | 1,3,7-Trihydroxyxanthone | O-methylation | 1,3-dihydroxy-7-methoxyxanthone |

| α-Mangostin | γ-Mangostin (a prenylated xanthone) | O-methylation | Methylation at C-7 hydroxyl group |

Formation of Prenylated Xanthones (e.g., Rubraxanthone, Scortechinone B)

Prenylation introduces isoprenoid side chains, such as prenyl or geranyl groups, onto the xanthone nucleus, significantly increasing its structural diversity and biological activity. frontiersin.org The precursor for many of these compounds is 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govnih.govfrontiersin.org This pathway is particularly prominent in plant families like Clusiaceae and Hypericaceae. mdpi.com

Rubraxanthone, isolated from Garcinia and Calophyllum species, and Scortechinone B, from Garcinia scortechinii, are examples of prenylated xanthones derived from 1,3,7-THX. nih.govfrontiersin.org The biosynthesis involves aromatic prenyltransferase (aPT) enzymes that attach prenyl moieties to the xanthone core. frontiersin.org For instance, research has identified an 8-prenylxanthone-forming prenyltransferase (PT8PX) that exhibits prenylation activity and is localized at the chloroplast envelope. nih.govfrontiersin.org In Garcinia mangostana, the prenylation of 1,3,6,7-tetrahydroxyxanthone at the C-2 and C-8 positions is proposed to generate γ-mangostin. frontiersin.org

| Compound Name | Proposed Precursor | Key Modifying Reaction | Plant Source Example |

|---|---|---|---|

| Rubraxanthone | 1,3,7-Trihydroxyxanthone | Prenylation | Garcinia spp. researchgate.netnih.govnih.gov |

| Scortechinone B | 1,3,7-Trihydroxyxanthone | Prenylation | Garcinia scortechinii nih.govfrontiersin.org |

| γ-Mangostin | 1,3,6,7-Tetrahydroxyxanthone | Dimerization | Garcinia mangostana nih.govfrontiersin.org |

| Hyperxanthone E | 1,3,6,7-Tetrahydroxyxanthone | Prenylation | Hypericum spp. nih.govnih.govfrontiersin.org |

Derivatization to Simple Xanthones (e.g., Gentisin, Isogentisin)

Simple xanthones are typically characterized by hydroxylation and methylation patterns without more complex substitutions like prenyl groups. nih.gov Gentisin and isogentisin are classic examples of simple xanthones found predominantly in the Gentianaceae family, particularly in Gentiana lutea. nih.govdtu.dk Their biosynthesis also originates from the 1,3,7-trihydroxyxanthone (1,3,7-THX) intermediate. nih.govnih.govfrontiersin.org

Gentisin (1,7-dihydroxy-3-methoxyxanthone) and its isomer isogentisin (1,3-dihydroxy-7-methoxyxanthone) are formed through the specific methylation of one of the hydroxyl groups of the 1,3,7-THX precursor. nih.gov The formation of these two different isomers depends on the regioselectivity of the O-methyltransferase enzyme involved, which dictates whether the methyl group is added to the C-3 or C-7 hydroxyl group. Gentisin holds historical significance as the first natural xanthone to be isolated and described in 1821. nih.gov

Glucosylation and C-Glycosylation

Glycosylation, the attachment of sugar moieties, is another key modification in xanthone biosynthesis, which can enhance properties like solubility. nih.govnih.gov Xanthones can undergo either O-glycosylation, where a sugar is linked via an oxygen atom, or C-glycosylation, where the link is a more stable carbon-carbon bond. nih.govmdpi.com

O-glucosylation often occurs on hydroxylated xanthone precursors. For example, two xanthone glucosides, norathyriol (B23591) 6-O-glucoside (Xt1) and norathyriol-6-O-(6′-O-malonyl)-glucoside (Xt2), have been characterized. nih.govfrontiersin.org The biosynthesis involves a norathyriol 6-O-glucosyltransferase (StrGT9) that uses UDP-glucose to glycosylate 1,3,6,7-tetrahydroxyxanthone, followed by the action of a malonyl-CoA acyltransferase (StrAT2). frontiersin.orgmdpi.com

C-glycosylation results in highly stable compounds like mangiferin (B1668620) (2-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone). nih.govfrontiersin.org The biosynthesis of mangiferin can proceed through two distinct enzymatic routes. One route involves a C-glycosyltransferase (CGT), such as MiCGT from Mangifera indica, which adds a glucose moiety to a benzophenone precursor before it cyclizes into a xanthone. nih.govfrontiersin.org A second pathway involves the direct C-glycosylation of a fully formed xanthone ring. nih.gov Recently, two enzymes from Hypericum perforatum, N4CGT1 and N4CGT2, were identified as the first CGTs that catalyze the direct transfer of a sugar to the C-4 position of the xanthone norathyriol to form isomangiferin. nih.govresearchgate.net

Enzymatic Characterization in Xanthone Biosynthesis

The biosynthesis of xanthones is orchestrated by a series of specialized enzymes that catalyze each step, from the formation of the core structure to the final decorative modifications. researchgate.net While the complete enzymatic pathways for many xanthones, including this compound, are still under investigation, several key enzyme families have been identified and characterized. frontiersin.org

Key Enzymes in Xanthone Biosynthesis:

Benzophenone Synthase (BPS): This enzyme initiates the formation of the xanthone backbone. It catalyzes the condensation of 3-hydroxybenzoyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA to produce the 2,3′,4,6-tetrahydroxybenzophenone intermediate. nih.govmdpi.com

Cytochrome P450 Monooxygenases (CYPs): These enzymes are critical for the cyclization of the benzophenone intermediate to form the tricyclic xanthone core. researchgate.net Specifically, CYP81AA1 has been characterized as 1,3,7-THX synthase, catalyzing the formation of the 1,3,7-trihydroxyxanthone scaffold, which is the direct precursor for gentisin, isogentisin, and ultimately this compound. researchgate.netmdpi.com Its isomer, CYP81AA2, acts as 1,3,5-THX synthase. mdpi.com

O-Methyltransferases (OMTs): As discussed, these enzymes are responsible for the methylation of hydroxyl groups on the xanthone ring, using S-adenosyl-L-methionine as a methyl donor. The specific OMTs that produce the trimethoxylated pattern of this compound are yet to be fully elucidated.

Aromatic Prenyltransferases (aPTs): This class of enzymes catalyzes the addition of prenyl side chains to the xanthone nucleus. frontiersin.org An example is HcPT, a membrane-bound prenyltransferase isolated from Hypericum calycinum, which performs a regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone. mdpi.com

Glucosyltransferases (GTs): These enzymes mediate glycosylation. In Gentiana triflora, StrGT9, a UDP-glucose-dependent glucosyltransferase, attaches a glucose moiety to the xanthone aglycone norathyriol. nih.gov Subsequently, an acyltransferase, StrAT2, can further modify the attached sugar. mdpi.comnih.gov

C-Glycosyltransferases (CGTs): These enzymes catalyze the formation of a C-C bond between a sugar and the xanthone. MiCGT from mango acts on a benzophenone precursor. nih.govresearchgate.net In contrast, N4CGT1 and N4CGT2 from Hypericum perforatum are notable for their ability to directly C-glycosylate the xanthone ring itself to form isomangiferin. nih.govresearchgate.net

| Enzyme Class | Specific Enzyme Example | Function | Source Organism | Reference |

|---|---|---|---|---|

| Benzophenone Synthase | BPS | Forms benzophenone intermediate | Centaurium erythraea | nih.gov |

| Cytochrome P450 | CYP81AA1 (1,3,7-THX synthase) | Cyclization to form 1,3,7-THX core | Hypericum spp. | researchgate.netmdpi.com |

| Prenyltransferase | HcPT | C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone | Hypericum calycinum | mdpi.com |

| O-Glucosyltransferase | StrGT9 | Glucosylation of norathyriol | Gentiana triflora | frontiersin.orgmdpi.comnih.gov |

| C-Glycosyltransferase | N4CGT1 / N4CGT2 | Direct C-4 glycosylation of norathyriol | Hypericum perforatum | nih.govresearchgate.net |

Chemical Synthesis Approaches for 1,3,7 Trimethoxyxanthone and Analogues

Historical and Classical Synthetic Methodologies

The foundational methods for xanthone (B1684191) synthesis were established in the late 19th and early 20th centuries and often involved high temperatures and strong acids. instras.com These classical routes, while historically significant, are often limited by low yields and harsh conditions. instras.com

Condensation Reactions Involving Phenols and Phenolic Acids

One of the earliest approaches to xanthone synthesis involves the condensation of a phenol (B47542) with a phenolic acid. instras.comup.pt A notable example is the Grover, Shah, and Shah (GSS) reaction, which utilizes a salicylic (B10762653) acid derivative and a phenol heated with zinc chloride in phosphoryl chloride. up.ptnih.gov This method can directly yield the xanthone skeleton if the intermediate benzophenone (B1666685) possesses a hydroxyl group at a position suitable for cyclization. up.pt For instance, the synthesis of 1,3-dihydroxy-7-methoxyxanthone (isogentisin) was achieved by heating 2-hydroxy-5-methoxybenzoic acid and phloroglucinol (B13840) with zinc chloride and phosphorus oxychloride. instras.com Subsequent methylation of this product yields 1,3,7-trimethoxyxanthone. instras.com

Another classical method, introduced by Michael and Kostanecki, involved the distillation of a mixture of a phenol, an o-hydroxybenzoic acid, and acetic anhydride (B1165640), though this often resulted in poor yields under drastic conditions. up.pt

The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been a significant improvement for these condensation reactions, often providing higher yields and avoiding the need for isolating the intermediate benzophenone, especially with electron-rich phenols like phloroglucinol. nih.govnih.gov

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of classical xanthone synthesis, typically involving the acylation of a phenol with a substituted benzoyl chloride to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. up.ptnih.govsigmaaldrich.com This intermediate then undergoes acid-catalyzed cyclodehydration to furnish the xanthone core. nih.gov This two-step approach is often more versatile and provides higher yields than one-pot condensation methods. up.pt

The general mechanism involves the formation of an acylium ion from the acyl chloride and a Lewis acid catalyst, which then acts as an electrophile in an aromatic substitution reaction with the phenol. sigmaaldrich.combyjus.com The resulting benzophenone is then cyclized. Various Lewis acids can be employed, with aluminum chloride (AlCl₃) being a common choice. sigmaaldrich.combyjus.com For example, 1,6-dihydroxy-3,5,7,8-tetramethoxyxanthone has been synthesized using a Friedel-Crafts acylation approach. scielo.brscispace.com However, traditional Friedel-Crafts reactions can be limited by harsh conditions and the requirement for stoichiometric amounts of the catalyst. google.comgoogle.comorganic-chemistry.org

Modern Synthetic Routes to Polyoxygenated Xanthones

Contemporary synthetic chemistry offers more sophisticated and milder methods for constructing polyoxygenated xanthones, providing better yields, regioselectivity, and functional group tolerance.

Trifluoroacetic Anhydride (TFAA) Condensation

The use of trifluoroacetic anhydride (TFAA) has emerged as a powerful tool for promoting the condensation and cyclization steps in xanthone synthesis. rsc.orgwits.ac.za TFAA can facilitate the Friedel-Crafts acylation by forming a mixed anhydride with a benzoic acid derivative, which then acylates a phenol. rsc.org This methodology has been successfully applied to the synthesis of various polyoxygenated xanthones. scielo.brscispace.com For instance, 1,8-dihydroxy-2,3,4,6-tetramethoxyxanthone was synthesized via a TFAA-mediated condensation. scielo.brscispace.com This approach is also key in the synthesis of complex natural products containing the xanthone moiety. wits.ac.za

Hydroxylation and Subsequent Methylation Techniques

The synthesis of specifically substituted polyoxygenated xanthones like this compound often involves the introduction of hydroxyl groups onto a pre-formed xanthone or intermediate, followed by selective methylation. ontosight.airesearchgate.net Hydroxylation can be achieved using various reagents, such as alkaline persulfate. scielo.brscispace.com For example, isopolygalaxanthone-A (1,3,4-trimethoxy-6,7-methylenedioxyxanthone) was synthesized from 1,3-dihydroxy-6,7-methylenedioxyxanthone through hydroxylation followed by methylation. scielo.brscispace.com

Selective methylation or demethylation of polyoxygenated xanthones is crucial for obtaining the desired substitution pattern and is often guided by the differential acidity of the various hydroxyl groups on the xanthone core. up.pt

Oxidative Cyclization Methods

Oxidative cyclization represents a modern and efficient strategy for forming the xanthone nucleus. This approach typically starts with a benzophenone intermediate that undergoes an intramolecular oxidative C-O bond formation. nih.gov The biosynthesis of xanthones in nature proceeds through a similar oxidative cyclization of benzophenone intermediates.

Various chemical methods have been developed to mimic this natural process. For instance, yeast-mediated oxidative intramolecular cyclization of aroylphloroglucinol derivatives has been shown to produce xanthenones. researchgate.net Another approach involves the Moore cyclization, where a substituted benzoyl quinone, formed from an aryl aldehyde and a squarate, undergoes cyclization to yield the xanthone skeleton. nih.gov Furthermore, visible-light-promoted oxidative cyclization of cinnamic acid derivatives using a xanthone photocatalyst has also been developed, showcasing the utility of photochemistry in modern organic synthesis. rsc.org

Synthesis from Benzophenone and Diaryl Ether Intermediates

A primary and historically significant method for synthesizing the xanthone core is through the acid-catalyzed cyclization of 2,2'-dihydroxybenzophenone derivatives. In the context of this compound, this involves a pre-methylated benzophenone precursor that cyclizes to form the xanthone structure. The biosynthesis of xanthones in plants also proceeds through benzophenone intermediates, which undergo regioselective oxidative coupling to form the xanthone ring. frontiersin.orgnih.gov This natural pathway highlights the importance of benzophenones as key precursors.

The general synthetic process involves the formation of a benzophenone intermediate, often through a Friedel-Crafts acylation, followed by an intramolecular cyclization to yield the xanthone. For instance, the condensation of a substituted benzoic acid with a phenol can generate the required benzophenone.

Alternatively, the synthesis can proceed via diaryl ether intermediates. This approach typically involves an Ullmann coupling reaction between an aryl halide and a phenol to form the diaryl ether linkage. mdpi.com Subsequent intramolecular electrophilic cyclization, often catalyzed by an acid like polyphosphoric acid, yields the xanthone core. mdpi.com This method has been utilized for the synthesis of various carboxyxanthone derivatives. mdpi.com

The selection between a benzophenone or diaryl ether route can depend on the availability of starting materials and the desired substitution pattern on the final xanthone product.

| Intermediate Type | Key Reaction | Typical Catalyst/Reagent | Ref. |

| Benzophenone | Intramolecular Cyclization | Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) | |

| Diaryl Ether | Ullmann Coupling followed by Intramolecular Cyclization | Copper (Cu) or Palladium (Pd) catalyst for coupling; Polyphosphoric Acid for cyclization | mdpi.com |

Specific Synthetic Pathways for this compound and Analogues

While the general strategies mentioned above are applicable, specific synthetic pathways have been developed for this compound and its structurally related analogues.

This compound: A direct synthesis involves the methylation of the corresponding polyhydroxyxanthone, 1,3,7-trihydroxyxanthone. However, the availability of this precursor can be a limiting factor as it often requires a multi-step synthesis itself.

1,4-dihydroxy-2,3,7-trimethoxyxanthone: A regiospecific synthesis for this class of compounds has been developed. rsc.orgrsc.org This method involves the substitution of halogenated benzoquinones with methyl salicylates in the presence of anhydrous potassium fluoride. rsc.org The resulting phenoxybenzoquinones are then reduced and cyclized to produce highly functionalized xanthones with a clear and unambiguous structure. rsc.orgup.pt This particular synthesis was instrumental in correcting a previously proposed incorrect structure for the naturally occurring '1,4-dihydroxy-2,3,7-trimethoxyxanthone'. rsc.orgresearchgate.net

2,3,7-trimethoxyxanthone-1-O-glucoside: This glycosylated analogue has been isolated from natural sources. nih.govresearchgate.net Its synthesis would involve the glycosylation of the corresponding aglycone, 1-hydroxy-2,3,7-trimethoxyxanthone. A general method for synthesizing O-glucosides involves the reaction of the aglycone with a protected bromo-sugar, such as 1-bromo-2,3,4,6-O-tetraacetyl-α-D-glucopyranose, in the presence of a base and a phase transfer catalyst. google.com The final step would be the deprotection of the acetyl groups to yield the glucoside. google.com

The synthesis of these analogues highlights the versatility of xanthone chemistry, allowing for the introduction of various functional groups such as hydroxyls, methoxy (B1213986) groups, and glycosidic linkages at specific positions on the xanthone scaffold.

| Target Compound | Key Synthetic Strategy | Starting Materials Example | Ref. |

| This compound | Methylation | 1,3,7-Trihydroxyxanthone | |

| 1,4-dihydroxy-2,3,7-trimethoxyxanthone | Regiospecific substitution and cyclization | Halogenated benzoquinone and Methyl salicylate | rsc.orgrsc.org |

| 2,3,7-trimethoxyxanthone-1-O-glucoside | Glycosylation of aglycone | 1-hydroxy-2,3,7-trimethoxyxanthone and a protected bromo-sugar | nih.govresearchgate.netgoogle.com |

Mechanistic Investigations of Biological Activities of 1,3,7 Trimethoxyxanthone and Structural Analogues in Vitro Studies

Gastrointestinal Smooth Muscle Activity

Research into the effects of xanthone (B1684191) compounds on gastrointestinal smooth muscle has revealed significant bioactivity, particularly with the structural analogue 1-hydroxy-3,7,8-trimethoxyxanthone.

Spasmogenic Effects on Rat Ileal and Stomach Smooth Muscle

In vitro studies have demonstrated that 1-hydroxy-3,7,8-trimethoxyxanthone, a novel xanthone isolated from the methanol (B129727) extract of Anthocleista vogelii Planch., exerts a dose-dependent spasmogenic (contractile) effect on the tone and force of spontaneous contractions in isolated rat ileal and stomach smooth muscle fragments. researchgate.netresearchgate.netresearchgate.net The compound was tested at concentrations ranging from 2.50 × 10⁻² to 1.60 µg/ml. researchgate.netresearchgate.netresearchgate.net A maximal contractile effect was achieved at a concentration of 8.00 × 10⁻¹ µg/ml, both in cumulative and single-dose applications. researchgate.netresearchgate.net

Involvement of Muscarinic Receptors

The mechanism underlying the spasmogenic activity of 1-hydroxy-3,7,8-trimethoxyxanthone appears to involve the stimulation of muscarinic receptors. researchgate.netresearchgate.net Muscarinic receptors, particularly the M₃ subtype, are known to mediate smooth muscle contraction in the gastrointestinal tract. mdpi.commdpi.com The contractile effect induced by 1-hydroxy-3,7,8-trimethoxyxanthone was significantly reduced by atropine (B194438), a known muscarinic receptor antagonist. researchgate.net At a concentration of 8.00 × 10⁻¹ µg/ml, atropine inhibited the spasmogenic effect of the xanthone by 80.98% in the ileal fragment and 81.84% in the stomach smooth muscle fragment. researchgate.net This suggests a direct or indirect activation of muscarinic signaling pathways by the compound.

Modulation of Calcium Mobilization

The contractile response of smooth muscle is critically dependent on an increase in intracellular calcium concentration. The findings suggest that the stimulation of muscarinic receptors by 1-hydroxy-3,7,8-trimethoxyxanthone leads to an increase in calcium mobilization from both extracellular and intracellular stores. researchgate.netresearchgate.net This influx and release of calcium ions are essential for the activation of the contractile apparatus within the smooth muscle cells.

Role of Calcium Channels and Histamine (B1213489) Receptors

Further investigation into the mechanism revealed the involvement of specific channels and receptors. The spasmogenic effect of 1-hydroxy-3,7,8-trimethoxyxanthone was completely inhibited by nifedipine (B1678770) (1.60 × 10⁻² µg/ml), a blocker of L-type calcium channels. researchgate.net This indicates that the influx of extracellular calcium through these channels is a crucial step in the contractile process initiated by the xanthone. researchgate.net

Additionally, pyrilamine (B1676287) maleate (B1232345) (6.00 × 10⁻¹ µg/ml), a histamine H₁ receptor antagonist, also completely inhibited the spasmogenic effect in both ileal and stomach smooth muscle fragments. researchgate.net This suggests a potential interaction with or dependence on histamine H₁ receptor signaling pathways, which are also known to mediate smooth muscle contraction in the gut. researchgate.netisciii.es

Table 1: Effect of Antagonists on 1-hydroxy-3,7,8-trimethoxyxanthone-Induced Contractions

| Antagonist | Concentration | Tissue | Inhibition (%) |

|---|---|---|---|

| Atropine | 8.00 × 10⁻¹ µg/ml | Rat Ileum | 80.98% researchgate.net |

| Atropine | 8.00 × 10⁻¹ µg/ml | Rat Stomach | 81.84% researchgate.net |

| Nifedipine | 1.60 × 10⁻² µg/ml | Rat Ileum & Stomach | 100% researchgate.net |

| Pyrilamine Maleate | 6.00 × 10⁻¹ µg/ml | Rat Ileum & Stomach | 100% researchgate.net |

Cell Proliferation and Apoptosis Modulation

Xanthone compounds have also been investigated for their potential to modulate cell growth and programmed cell death, particularly in the context of cancer.

Suppression of Malignant Proliferation in Human Bone Marrow Mesenchymal Stem Cells (HMSCs) in Colon Cancer Microenvironment

Human bone marrow mesenchymal stem cells (HMSCs) have been explored for use in tumor gene therapy; however, they can be induced into malignant proliferation within certain cancer microenvironments. scialert.netimrpress.com A study evaluated the role of 1-hydroxy-3,7,8-trimethoxyxanthone (HTX), a natural xanthone from the Tibetan medicine Gentianopsis paludosa, on HMSCs within a colon cancer microenvironment created using a non-contact co-culture system with SW480 colon cancer cells. scialert.netimrpress.com

In this in vitro model, the colon cancer microenvironment significantly increased the proliferation, invasion, and migration of HMSCs. scialert.netimrpress.com However, treatment with HTX at concentrations of 5, 10, and 20 µg/mL significantly counteracted these effects. scialert.netimrpress.com The study found that HTX inhibited the malignant proliferation of HMSCs by inhibiting the IL-6/STAT3 signaling pathway. scialert.netimrpress.com Specifically, HTX was shown to inhibit the expression of Interleukin-6 (IL-6) and the phosphorylation of the STAT3 signaling pathway in the HMSCs, which were otherwise promoted by the colon cancer microenvironment. scialert.netimrpress.com These results suggest that HTX may serve as a chemical inhibitor to mitigate the side effects of using HMSCs as carriers in gene therapy for colon cancer. scialert.netimrpress.com

Table 2: Investigated Biological Activities and Mechanisms

| Compound | Biological Activity | Model System | Key Mechanistic Findings |

|---|---|---|---|

| 1-hydroxy-3,7,8-trimethoxyxanthone | Spasmogenic effect | Rat ileal and stomach smooth muscle | Involvement of muscarinic receptors, calcium mobilization, L-type calcium channels, and histamine H₁ receptors. researchgate.netresearchgate.net |

| 1-hydroxy-3,7,8-trimethoxyxanthone | Suppression of malignant proliferation | Human Bone Marrow Mesenchymal Stem Cells (HMSCs) in a colon cancer microenvironment | Inhibition of the IL-6/STAT3 signaling pathway. scialert.netimrpress.com |

Inhibition of IL-6 Expression

The pro-inflammatory cytokine Interleukin-6 (IL-6) is a key mediator in inflammatory processes and has been implicated in the proliferation and survival of certain cancer cells. Some xanthone derivatives have been investigated for their ability to modulate IL-6 expression.

A structural analogue of 1,3,7-trimethoxyxanthone, specifically 1-hydroxy-3,7,8-trimethoxyxanthone (HTX), has demonstrated inhibitory effects on IL-6. wisdomlib.orgimrpress.comscialert.net In a co-culture system designed to mimic the colon cancer microenvironment, HTX was shown to significantly decrease the protein level of IL-6. wisdomlib.orgscialert.net This inhibition of IL-6 expression suggests a potential mechanism by which certain xanthones may exert their anti-inflammatory and anti-cancer effects. wisdomlib.orgimrpress.com

Downregulation of STAT3 Signaling Pathway Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors, and its persistent activation is linked to tumor progression. wisdomlib.orgmdpi.com The phosphorylation of STAT3 is a critical step in its activation. mdpi.com

In vitro studies have shown that 1-hydroxy-3,7,8-trimethoxyxanthone (HTX), a structural analogue of this compound, can inhibit the phosphorylation of STAT3. wisdomlib.orgimrpress.comscialert.net In a model simulating the colon cancer microenvironment, HTX treatment led to a dose-dependent decrease in the mRNA expression of STAT3 and its downstream targets, Cyclin D1 and Bcl-XL. scialert.net This suggests that the inhibitory action of HTX on the STAT3 signaling pathway may contribute to its observed effects on malignant cell proliferation. wisdomlib.orgimrpress.com The sustained activation of the IL-6/STAT3 signaling pathway is associated with various aspects of cancer progression, and its inhibition by compounds like HTX points to a potential therapeutic strategy. wisdomlib.orgimrpress.com

Induction of Apoptosis in Cancer Cell Lines (General Xanthone Activity)

Xanthones as a class of compounds have been widely studied for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is considered a primary mechanism behind their anti-tumor effects. mdpi.comcore.ac.uk The induction of apoptosis by xanthones can occur through multiple pathways, including the activation of caspases, which are key enzymes in the apoptotic process. core.ac.uknih.gov

Several naturally occurring and synthetic xanthones have demonstrated pro-apoptotic activity in different cancer types:

α-Mangostin has been shown to induce apoptosis in breast, prostate, and colon cancer cells. mdpi.commdpi.com

Gambogic acid has been found to induce apoptosis in glioblastoma and colon cancer cells. mdpi.commdpi.comnih.gov

Other xanthone derivatives have shown cytotoxic effects on colorectal cancer cell lines by inducing apoptosis. core.ac.uknih.gov

The ability of xanthones to induce apoptosis is a significant area of cancer research, with studies showing they can trigger cell death in various cancer cell lines, including those of the colon, breast, lung, and glioblastoma. mdpi.commdpi.comnih.gov

Antioxidant and Anti-Inflammatory Mechanisms

Inhibition of Microsomal Lipid Peroxidation (e.g., this compound)

Microsomal lipid peroxidation is a process of oxidative degradation of lipids in the cell membranes, which can lead to cell damage. The ability of a compound to inhibit this process is an indicator of its antioxidant potential.

Studies on the antioxidant activity of various xanthones have examined their effects on NADPH-catalyzed liver microsomal lipid peroxidation. nih.gov In one such study, this compound was found to have no significant inhibitory effect on the initiation of lipid peroxidation. researchgate.net In contrast, hydroxy- and acetoxy-substituted xanthones demonstrated potent inhibitory effects in the same assay. nih.govresearchgate.net For instance, 1,4-dihydroxyxanthone showed a 60% inhibition of NADPH-dependent lipid peroxidation initiation. researchgate.net This suggests that the presence of hydroxyl groups, rather than methoxy (B1213986) groups, is crucial for this specific antioxidant activity in the xanthone structure.

Modulation of TNF-alpha Induced ICAM-1 Expression on Endothelial Cells (e.g., this compound)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. nih.govresearchgate.netoncotarget.com This upregulation of ICAM-1 is a critical step in the inflammatory response, facilitating the adhesion of leukocytes to the endothelium. oncotarget.comnih.gov

The effect of this compound on TNF-α induced ICAM-1 expression has been investigated. In a study examining various xanthone derivatives, this compound did not show any appreciable inhibition of ICAM-1 expression. researchgate.net Conversely, other xanthones, particularly those with hydroxyl groups like 1,4-dihydroxyxanthone, exhibited significant inhibitory activity on TNF-α induced ICAM-1 expression. nih.govresearchgate.netcore.ac.uk This indicates that the specific substitution pattern on the xanthone scaffold is a key determinant of its ability to modulate this inflammatory pathway.

Scavenging of Free Radicals

Free radicals are highly reactive molecules that can cause oxidative damage to cells. The ability of a compound to scavenge these radicals is a measure of its antioxidant capacity.

This compound has been reported to possess free radical scavenging activity. However, its potency can be influenced by the presence and position of methoxy groups compared to hydroxyl groups. In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, this compound exhibited weaker antioxidant activity compared to its hydroxylated analogs like 1,3,7-trihydroxyxanthone. The presence of hydroxyl groups generally enhances free radical scavenging ability through hydrogen atom transfer.

Inhibition of LPS-Induced Nitric Oxide Production in Microglia Cells (e.g., 3,6-dihydroxy-1,2,7-trimethoxyxanthone)

The overproduction of nitric oxide (NO) by activated microglia is a key factor in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. tandfonline.com In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglia cells have been instrumental in identifying compounds that can mitigate this inflammatory response. tandfonline.comnih.gov One such compound, 3,6-dihydroxy-1,2,7-trimethoxyxanthone, isolated from the roots of Polygala tenuifolia, has demonstrated significant inhibitory effects on the production of NO in these cells. tandfonline.comnih.govtandfonline.com

In a bioactivity-guided fractionation study, this xanthone was one of several compounds tested for its ability to suppress LPS-induced NO production. tandfonline.com The research showed that 3,6-dihydroxy-1,2,7-trimethoxyxanthone significantly inhibited NO production at concentrations ranging from 10.0 to 100.0 μM, without showing cytotoxicity at these concentrations. tandfonline.comnih.gov This highlights its potential as a regulator of neuroinflammation by directly targeting the inflammatory cascade in microglial cells. tandfonline.comnih.gov

| Compound | Cell Line | Stimulant | Activity | Effective Concentration (μM) | Source |

|---|---|---|---|---|---|

| 3,6-dihydroxy-1,2,7-trimethoxyxanthone | BV2 Microglia | LPS | Inhibition of Nitric Oxide (NO) Production | 10.0 - 100.0 | tandfonline.comnih.gov |

Anti-Fibrotic and Hepatoprotective Mechanisms

The structural analogue 1,7-dihydroxy-3,4,8-trimethoxyxanthone, also referred to as ZYC-1 and isolated from Swertia punicea, has been investigated for its anti-fibrotic and hepatoprotective properties. plos.orgnih.gov Studies using a dimethylnitrosamine (DMN)-induced liver fibrosis model have elucidated several mechanisms through which this compound exerts its therapeutic effects. plos.orgnih.gov Proteomics analysis revealed that its mechanisms are linked to the modulation of the oxidative stress pathway, the mitochondrial-mediated apoptotic pathway, and the amino acid metabolism pathway. plos.org

Reduction of Fibrosis Markers (e.g., Hyaluronic Acid, Type IV Collagen, Hydroxyproline) (e.g., 1,7-dihydroxy-3,4,8-trimethoxyxanthone)

A key indicator of liver fibrosis is the excessive accumulation of extracellular matrix components. plos.org In vivo studies have demonstrated that treatment with 1,7-dihydroxy-3,4,8-trimethoxyxanthone significantly reduces the serum levels of major fibrosis markers. plos.orgnih.gov Following DMN-induced liver injury, rats treated with this xanthone showed a marked decrease in the levels of hyaluronic acid (HA), type IV collagen (CIV), and hydroxyproline (B1673980) (Hyp). plos.org This reduction points to the compound's ability to interfere with the progression of fibrosis by limiting the deposition of these matrix proteins. plos.org

| Fibrosis Marker | Effect of DMN-Induced Injury | Effect of 1,7-dihydroxy-3,4,8-trimethoxyxanthone Treatment | Source |

|---|---|---|---|

| Hyaluronic Acid (HA) | Significantly Increased | Significantly Decreased | plos.org |

| Type IV Collagen (CIV) | Significantly Increased | Decreased | plos.org |

| Hydroxyproline (Hyp) | Significantly Increased | Significantly Decreased | plos.org |

Inhibition of α-Smooth Muscle Actin (α-SMA) and TGF-β1 Expression

The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis, characterized by the expression of α-smooth muscle actin (α-SMA). plos.org Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrogenic cytokine that drives this activation. plos.orgresearchgate.net Research has shown that 1,7-dihydroxy-3,4,8-trimethoxyxanthone effectively inhibits the expression of both α-SMA and TGF-β1 in the liver tissue of DMN-treated models. plos.orgnih.gov This downregulation of key fibrogenic mediators suggests that the compound directly inhibits the activation of HSCs, thereby halting the progression of liver fibrosis. plos.org

Impact on Oxidative Stress Pathway

Oxidative stress is a critical component of liver damage and fibrosis. plos.org The hepatoprotective effects of 1,7-dihydroxy-3,4,8-trimethoxyxanthone are partly attributed to its ability to modulate the oxidative stress pathway. plos.orgnih.gov In DMN-induced fibrotic models, the compound was found to significantly decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation. plos.orgresearchgate.net Concurrently, it enhanced the activity of antioxidant enzymes. researchgate.net Treatment with the compound led to increased levels of glutathione (B108866) (GSH) and higher glutathione peroxidase (GSH-Px) activity, while decreasing glutathione-S-transferase (GST) activity. plos.org Furthermore, it restored the levels of the antioxidant protein DJ-1, which were significantly reduced by DMN treatment. plos.org

| Oxidative Stress Marker/Enzyme | Effect of DMN-Induced Injury | Effect of 1,7-dihydroxy-3,4,8-trimethoxyxanthone Treatment | Source |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Significantly Decreased | plos.org |

| Glutathione (GSH) | Decreased | Increased | plos.org |

| Glutathione Peroxidase (GSH-Px) | Decreased | Increased | plos.org |

| Glutathione-S-Transferase (GST) | Increased | Decreased | plos.org |

| DJ-1 Protein | Decreased | Increased | plos.org |

Influence on Mitochondrial-Mediated Apoptotic Pathway

Hepatocyte apoptosis is a key trigger for the inflammatory and fibrogenic responses in the liver. plos.org The mitochondrial-mediated (or intrinsic) apoptotic pathway plays a crucial role in this process. Studies on 1,7-dihydroxy-3,4,8-trimethoxyxanthone have revealed its ability to regulate this pathway. plos.orgnih.gov In DMN-induced liver fibrosis, the expression of the pro-apoptotic protein Bax was significantly increased, alongside elevated levels of cleaved caspase-9 and caspase-3. plos.org Treatment with 1,7-dihydroxy-3,4,8-trimethoxyxanthone reversed these changes, significantly decreasing the expression of Bax, caspase-9, and caspase-3. plos.org However, no significant changes were observed in the levels of the anti-apoptotic protein Bcl-2 or the apoptosis-inducing factor (AIF). plos.org These findings indicate that the compound's hepatoprotective effect involves the suppression of the mitochondrial apoptotic cascade. plos.org

| Apoptotic Protein | Effect of DMN-Induced Injury | Effect of 1,7-dihydroxy-3,4,8-trimethoxyxanthone Treatment | Source |

|---|---|---|---|

| Bax | Increased | Decreased | plos.org |

| Caspase-9 | Increased | Decreased | plos.org |

| Caspase-3 | Increased | Decreased | plos.org |

| Bcl-2 | No Significant Change | No Significant Change | plos.org |

| AIF | No Significant Change | No Significant Change | plos.org |

Regulation of Amino Acid Metabolism Pathways

Chronic liver injury and fibrosis are associated with significant disturbances in amino acid metabolism. plos.org Proteomic and metabolomic analyses have identified the regulation of amino acid balance as another mechanism of action for 1,7-dihydroxy-3,4,8-trimethoxyxanthone. plos.orgnih.gov In DMN-induced fibrotic models, a distinct shift in the serum amino acid profile was observed. researchgate.net Treatment with 1,7-dihydroxy-3,4,8-trimethoxyxanthone was shown to counteract these metabolic disturbances, shifting the amino acid profile back towards that of the normal control group. plos.orgresearchgate.net This suggests that the compound's anti-fibrotic activity also involves the restoration of metabolic homeostasis in the liver. plos.org

Antimalarial Effects (e.g., 1-hydroxy-3,7,8-trimethoxyxanthone / Decussatin)

The investigation into the antimalarial properties of xanthone compounds has identified several promising candidates, including structural analogues of this compound. A notable example is decussatin (B1234905) (1-hydroxy-3,7,8-trimethoxyxanthone), a tetraoxygenated xanthone isolated from medicinal plants like Tachia grandiflora and Swertia alata. researchgate.netbioline.org.brishs.org In vitro studies have confirmed that decussatin possesses a protective effect against malaria parasites. bioline.org.br The proposed mechanism for hydroxyxanthones, like decussatin, involves a parasite-specific action where they inhibit the formation of hemozoin in the digestive vacuole of Plasmodium falciparum by binding to heme. bioline.org.br

In Vivo Suppressive Effects on Parasitemia in Infected Models

The potential of xanthones to combat malaria has been substantiated through in vivo studies in animal models. While crude extracts of the leaves and roots of Tachia grandiflora were found to be inactive in vitro, the water extracts from the roots demonstrated the most significant activity in the Peters 4-day suppressive test using Plasmodium berghei-infected mice. bioline.org.brscienceopen.com Oral administration of these root extracts at a concentration of 500 mg/kg/day resulted in a 59% suppression of parasitemia on the fifth day post-infection. bioline.org.br Subcutaneous administration of the same extract showed a 45% suppression. bioline.org.br

Further research on structural analogues has provided more detailed insights into their dose-dependent efficacy. A study on 1-hydroxy-5,6,7-trimethoxyxanthone (HTX), isolated from Mammea siamensis flowers, evaluated its antimalarial effect in a 4-day suppressive test against the P. berghei ANKA strain. nih.govmalariaworld.org The results, as detailed in Table 1, showed a significant and dose-dependent suppression of parasite proliferation. nih.gov The highest suppression rate of 74.26% was achieved at a dose of 10 mg/kg. nih.govresearchgate.net Even at lower doses of 3 mg/kg and 1 mg/kg, the compound exhibited notable suppressive effects of 46.88% and 34.56%, respectively. nih.govresearchgate.net However, this activity was lower than that of the standard drugs, artesunate (B1665782) and chloroquine, which showed suppression rates of 91.26% and 92.07%, respectively, at a 3 mg/kg dose. nih.gov

| Compound | Dose (mg/kg) | Parasitemia Suppression (%) |

|---|---|---|

| 1-hydroxy-5,6,7-trimethoxyxanthone (HTX) | 10 | 74.26 |

| 3 | 46.88 | |

| 1 | 34.56 | |

| Artesunate (Positive Control) | 3 | 91.26 |

| Chloroquine (Positive Control) | 3 | 92.07 |

α-Glucosidase Inhibition (General Xanthone Activity)

Xanthones, as a class of heterocyclic compounds, have garnered considerable attention for their potential as α-glucosidase inhibitors, which is a key therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov The enzyme α-glucosidase, located in the intestinal brush border, is crucial for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.netnih.gov By inhibiting this enzyme, xanthone derivatives can slow down carbohydrate digestion, leading to a reduction in postprandial glucose absorption and helping to control hyperglycemia. researchgate.netmdpi.com

Numerous studies have demonstrated the potent α-glucosidase inhibitory activity of various natural and synthetic xanthones, with many exhibiting significantly greater efficacy than the standard inhibitor, acarbose (B1664774). mdpi.comtandfonline.com For instance, a series of novel alkoxy-substituted and imidazole-substituted xanthones were synthesized and evaluated, revealing that compounds like 6c, 6e, and 9b had IC₅₀ values of 16.0, 12.8, and 4.0 µM, respectively, which were substantially lower than that of acarbose (IC₅₀ = 306.7 µM). mdpi.com Similarly, xanthones isolated from the fruits of Garcinia schomburgkiana showed effective α-glucosidase inhibition, with IC₅₀ values ranging from 2.91 to 26.0 μM, again outperforming acarbose (IC₅₀ = 179 μM). tandfonline.comnih.gov One of the most potent compounds identified from this source was dulxanthone D, with an IC₅₀ value of 2.91 μM. tandfonline.comnih.gov

The structure-activity relationship studies suggest that the substitution pattern on the xanthone core is critical for its inhibitory activity. The presence of hydroxyl groups, particularly at positions C-1 or C-8, appears to be important for high inhibitory activity. researchgate.net Conversely, bulky substituents, such as glycoside residues, can create steric hindrance and reduce the inhibitory effect. researchgate.netnih.gov The mechanism of inhibition is often mixed-type, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comjppres.com

| Compound | Source/Type | IC₅₀ (µM) | Reference IC₅₀ (Acarbose) (µM) |

|---|---|---|---|

| Compound 9b (Alkoxy-substituted xanthone) | Synthetic | 4.0 | 306.7 |

| Compound 6e (Alkoxy-substituted xanthone) | Synthetic | 12.8 | 306.7 |

| Compound 6c (Alkoxy-substituted xanthone) | Synthetic | 16.0 | 306.7 |

| Dulxanthone D | Garcinia schomburgkiana | 2.91 | 179 |

| 1,3,6,7-tetrahydroxyxanthone | Garcinia lateriflora | 13.95 (converted from 3.63 µg/mL) | N/A |

Advanced Analytical Techniques in 1,3,7 Trimethoxyxanthone Research

Proteomics Analysis for Mechanistic Elucidation

Proteomics, the large-scale study of the entire set of proteins expressed by an organism or cell, has become an indispensable tool for elucidating the mechanism of action of natural products. bohrium.commdpi.com By analyzing global changes in protein expression and modification, researchers can identify specific molecular targets and signaling pathways affected by a compound. frontiersin.orgelifesciences.org Advanced mass spectrometry-based techniques, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), allow for the sensitive and accurate identification and quantification of thousands of proteins from complex biological samples. nih.govresearchgate.net This approach provides a systems-level view of a compound's biological effects, moving beyond single-target interactions to reveal a comprehensive molecular portrait of its activity. bohrium.comelifesciences.org

While direct proteomics studies on 1,3,7-Trimethoxyxanthone are not extensively documented in publicly available research, studies on closely related xanthone (B1684191) derivatives serve as a powerful illustration of the technique's potential. A notable example is the research on 1,7-dihydroxy-3,4,8-trimethoxyxanthone (ZYC-1), a xanthone compound investigated for its therapeutic effects. plos.org

In a study examining the anti-fibrotic effects of ZYC-1 in a rat model of liver fibrosis, researchers employed an LC-MS/MS-based proteomics approach to uncover its underlying mechanisms. plos.org The analysis successfully identified 42 differentially expressed proteins in liver tissue following treatment with the compound. plos.org Of these proteins, 17 were found to be up-regulated, while 25 were down-regulated, indicating a significant and specific impact on the liver proteome. plos.org

Bioinformatic analysis of these affected proteins revealed that they were predominantly involved in three critical cellular pathways:

Oxidative Stress Pathway: The modulation of proteins in this pathway suggests the compound exerts its effects by mitigating cellular damage from reactive oxygen species. plos.org

Mitochondrial-mediated Apoptotic Pathway: Changes in proteins related to this pathway indicate an ability to regulate programmed cell death, a key factor in fibrotic diseases. plos.org

Amino Acid Metabolism Pathway: The regulation of proteins involved in amino acid metabolism points to a broader impact on cellular homeostasis and function. plos.org

These findings demonstrate how proteomics can pinpoint the specific biological processes modulated by a xanthone derivative, providing a robust, evidence-based understanding of its mechanism of action. plos.org The detailed results from this study are summarized in the table below.

Table 1: Summary of Proteomics Findings for 1,7-dihydroxy-3,4,8-trimethoxyxanthone (ZYC-1)

| Parameter | Finding | Source |

|---|---|---|

| Analytical Technique | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) | plos.org |

| Biological Model | Dimethylnitrosamine (DMN)-induced liver fibrosis in rats | plos.org |

| Total Proteins Identified | 42 differentially expressed proteins | plos.org |

| Up-regulated Proteins | 17 | plos.org |

| Down-regulated Proteins | 25 | plos.org |

| Implicated Pathways | Oxidative stress, mitochondrial-mediated apoptosis, amino acid metabolism | plos.org |

This proteomics-driven approach is crucial for advancing from general observations of a compound's bioactivity to a precise, mechanistic understanding, which is essential for further drug development and optimization. plos.org

Future Research Directions for 1,3,7 Trimethoxyxanthone

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of the xanthone (B1684191) core is a complex process that is not yet fully understood, particularly the specific steps leading to 1,3,7-trimethoxyxanthone. The general pathway involves the assembly of a benzophenone (B1666685) intermediate, which then undergoes oxidative cyclization to form the characteristic tricyclic xanthone scaffold. nih.gov In plants, this process begins with either the L-phenylalanine-dependent or -independent shikimate pathway, leading to the formation of 2,3′,4,6-tetrahydroxybenzophenone. nih.govfrontiersin.org This key intermediate is then cyclized by regioselective cytochrome P450 (CYP) enzymes to form either 1,3,5-trihydroxyxanthone (B1664532) or the crucial precursor to our compound of interest, 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govresearchgate.netmdpi.com

The subsequent methylation steps that convert 1,3,7-THX to this compound are catalyzed by O-methyltransferases (OMTs). acs.orgnih.gov While the general roles of CYPs and OMTs are known, the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized. Future research must focus on:

Identifying and Characterizing Specific OMTs: Isolating the specific O-methyltransferase(s) that sequentially add three methyl groups to the 1,3,7-trihydroxyxanthone core. Studies on fungal OMTs have shown that multiple, highly substrate-dependent enzymes can be involved in methylating a single molecule. acs.orgnih.gov Similar investigations are needed for the plant-derived enzymes responsible for producing this compound.

Investigating Cytochrome P450 Enzymes: While CYP81AA1 is known to produce 1,3,7-THX, further research could uncover other CYPs with similar or more efficient activity. researchgate.netmdpi.com Understanding the structure and mechanism of these enzymes could allow for their engineering to improve substrate specificity and yield. acs.orgcas.cn

Pathway Regulation: Exploring the genetic and environmental factors that regulate the expression of these biosynthetic genes. This knowledge is crucial for enhancing the production of this compound in its native plant sources or in engineered organisms. ontosight.ai

| Enzyme Class | Proposed Role in this compound Biosynthesis | Key Research Target |

| Benzophenone Synthase (BPS) | Catalyzes the formation of the benzophenone scaffold. mdpi.comnih.gov | Characterize the specific BPS involved in the pathway. |

| Cytochrome P450 (CYP81AA1) | Catalyzes the regioselective cyclization to form 1,3,7-trihydroxyxanthone. researchgate.netmdpi.com | Elucidate the mechanism to improve regioselectivity and efficiency. |

| O-Methyltransferases (OMTs) | Catalyze the sequential methylation of the hydroxyl groups at positions 1, 3, and 7. acs.orgnih.govrsc.org | Isolate and characterize the specific OMTs responsible for the trimethoxylation. |

Targeted Synthesis of Novel Analogues with Enhanced Bioactivity

While this compound has demonstrated various biological activities, synthetic modification of its structure could lead to analogues with enhanced potency and specificity. The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the xanthone core are critical for its biological effects. mdpi.comnih.gov

Future research in this area should focus on:

Varying Substitution Patterns: Synthesizing analogues by altering the position and number of methoxy (B1213986) groups. For instance, studies on mono-oxygenated xanthones have shown that changing a methoxy group's position can significantly alter the mechanism of action. nih.gov

Introducing Different Functional Groups: Replacing the methoxy groups with other functionalities such as hydroxyl, prenyl, or glycosyl groups. mdpi.com Prenylation, in particular, is known to often enhance the bioactivity of xanthone precursors. mdpi.com

QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) models and computational docking to predict the bioactivity of novel analogues, thereby guiding synthetic efforts towards the most promising candidates. researchgate.net For example, QSAR studies have been used to identify key structural features for the antituberculosis activity of other xanthones.

| Modification Strategy | Rationale | Example from Related Xanthones |

| Demethylation/Hydroxylation | Hydroxyl groups can be crucial for antioxidant activity and receptor binding. nih.gov | Norathyriol (B23591), with four hydroxyl groups, shows higher antioxidant potential than its less hydroxylated counterparts. nih.gov |

| Introduction of Prenyl Groups | Prenylation can increase lipophilicity and enhance interaction with biological membranes. mdpi.com | Prenylated xanthones from Garcinia species, like α-mangostin, exhibit potent biological activities. frontiersin.org |

| Glycosylation | Adding sugar moieties can improve solubility and bioavailability. mdpi.com | Glycosylated xanthones from Swertia mussotii showed higher antioxidant activity than their non-glycosylated forms. mdpi.com |

| Halogenation | Introducing halogens can alter electronic properties and improve binding affinity. | Chlorinated xanthones are a diverse group found in lichens, suggesting a natural precedent for this modification. univ-rennes.fr |

In-depth Molecular Mechanism Investigations

To fully exploit the therapeutic potential of this compound, a deeper understanding of its molecular mechanisms of action is required. While preliminary studies have pointed towards anti-inflammatory and antioxidant effects, the precise molecular targets and signaling pathways involved remain largely unknown.

Future research should prioritize:

Proteomic and Transcriptomic Analyses: Utilizing techniques like LC-MS/MS-based proteomics to identify differentially expressed proteins in cells or tissues upon treatment with this compound. This can provide an unbiased view of the cellular processes it affects. A study on a related trimethoxyxanthone derivative identified 42 differentially expressed proteins involved in oxidative stress, apoptosis, and amino acid metabolism, highlighting the power of this approach. plos.org

Investigation of Specific Signaling Pathways: Based on proteomic data and known activities of other xanthones, targeted studies should investigate the compound's effect on specific signaling pathways. For example, the role of many xanthones in modulating calcium signaling is an area of interest. nih.gov The user's prompt specifically mentioned a potential link to calcium-dependent phospholipid-binding proteins (e.g., annexins), which warrants investigation into whether this compound can modulate their activity or expression, thereby influencing processes like inflammation and apoptosis.

Target Deconvolution: Employing chemical biology approaches, such as affinity chromatography or activity-based protein profiling, to identify the direct binding partners of this compound within the cell.

Applications in Synthetic Biology for Xanthone Production

The natural abundance of this compound can be low, making extraction from plant sources inefficient and unsustainable. Synthetic biology offers a promising alternative for the large-scale production of this and other valuable xanthones. nih.govnih.gov By introducing the biosynthetic genes into microbial chassis like Escherichia coli or Saccharomyces cerevisiae, it is possible to create cellular factories for xanthone production. frontiersin.orgnih.gov

Key future research directions include:

Pathway Reconstruction: Assembling the complete biosynthetic pathway for this compound in a heterologous host. This requires the identification and co-expression of all necessary enzymes, from the initial benzophenone synthase to the final O-methyltransferases. nih.govfigshare.com

Metabolic Engineering: Optimizing the host's metabolism to increase the supply of precursors, such as benzoyl-CoA and malonyl-CoA, and to divert metabolic flux towards xanthone production. nih.gov

Enzyme Engineering: Modifying the biosynthetic enzymes to improve their catalytic efficiency, stability, and substrate specificity. acs.orgcas.cn This could also be used to generate novel xanthone structures not found in nature. acs.org

Fermentation Optimization: Developing and scaling up fermentation processes to achieve industrially viable titers of this compound.

Exploration of New Natural Sources and Chemodiversity

While this compound has been identified in certain plant species, a systematic exploration of the plant and microbial kingdoms could reveal new and more abundant sources. Xanthones are known for their wide distribution and structural diversity in families like Gentianaceae, Hypericaceae, and Clusiaceae, as well as in fungi and lichens. nih.govfrontiersin.orgmdpi.comnih.gov

Future efforts should focus on:

Bioprospecting: Screening a wider range of organisms, including plants from diverse geographical locations and endophytic or marine-derived fungi, for the presence of this compound and its derivatives. nih.govresearchgate.net The impressive chemodiversity found in marine-derived fungi, for example, makes them a promising target. nih.govresearchgate.net

Chemotaxonomic Studies: Using the presence of specific xanthones as chemical markers to guide the discovery of new bioactive compounds in related species.

Investigating Chemodiversity: Characterizing the full spectrum of xanthones that co-occur with this compound in its natural sources. This can provide insights into the biosynthetic pathways and lead to the discovery of novel compounds with potentially synergistic activities. nih.gov

Development of Advanced Analytical Platforms for Comprehensive Profiling

The structural similarity among different xanthone isomers makes their separation and identification a significant analytical challenge. univ-rennes.frnih.gov Developing more powerful and sophisticated analytical platforms is essential for accurate profiling, quality control, and metabolomic studies.

Future research should focus on the integration and advancement of:

Hyphenated Chromatographic Techniques: Further developing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for sensitive and selective quantification of this compound in complex matrices like plant extracts. mdpi.com

LC-NMR: Utilizing the power of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for the unambiguous online structural elucidation of xanthones directly from extracts, which is particularly useful for distinguishing between isomers without the need for lengthy isolation. mdpi.comtandfonline.com

Metabolomic Approaches: Applying untargeted and targeted metabolomics to create comprehensive profiles of xanthones in different species or under various conditions. This can help in understanding biosynthetic regulation and discovering new compounds.

Standardization: Synthesizing and characterizing pure analytical standards for this compound and its key precursors and derivatives to ensure accurate quantification and identification across different laboratories. nih.gov

| Analytical Technique | Application in this compound Research | Reference |

| LC-MS/MS | Sensitive detection and quantification in complex mixtures (e.g., plant extracts, fermentation broths). | mdpi.com |

| LC-NMR | Unambiguous structural identification of isomers without isolation. | mdpi.comtandfonline.com |

| High-Resolution MS (HRMS) | Accurate mass determination for molecular formula confirmation of novel analogues. | d-nb.info |

| 2D-NMR (COSY, HMBC, HSQC) | Complete structural elucidation of isolated compounds. | nih.gov |

| Electron Spin Resonance (ESR) | Assessing antioxidant activity by measuring free radical scavenging capacity. |

Q & A

Q. Methodological Guidance

Isolation : Use bioactivity-guided fractionation with chloroform/methanol gradients (e.g., 9:1 to 7:3 v/v) on silica gel columns.

Characterization :

- HPLC-PDA : Retention time ~14.2 min (C18 column, acetonitrile/0.1% formic acid).

- NMR : Key signals include δH 6.78 (C2-H, singlet) and δC 182.5 (C9 ketone).

- HRMS : [M+H]<sup>+</sup> at m/z 301.0845 (C16H14O6) .

How can computational modeling optimize the solubility and stability of this compound in preclinical formulations?

Advanced Research Focus

Molecular dynamics simulations predict that this compound has low aqueous solubility (log P = 2.8) due to its hydrophobic core. To enhance bioavailability:

- Co-solvents : Use DMSO/PEG400 mixtures (70:30) for in vitro assays.

- Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP-K30) via spray drying to increase dissolution rate by 3-fold .

What strategies address discrepancies in reported IC50 values for this compound across different cell lines?